molecular formula C8H12N4O5 B585755 Ribavirin-13C2 CAS No. 1279035-36-7

Ribavirin-13C2

Cat. No.: B585755
CAS No.: 1279035-36-7
M. Wt: 246.192
InChI Key: IWUCXVSUMQZMFG-XHJYHLGGSA-N
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Description

Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. Ribavirin is widely recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses. The incorporation of carbon-13 isotopes into the ribavirin molecule allows for detailed pharmacokinetic and metabolic studies, making this compound a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin-13C2 typically involves the incorporation of carbon-13 isotopes into the ribavirin molecule. One common method is the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction. This process involves the reaction of peracetylated β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The use of stable isotope-labeled precursors and advanced chromatographic techniques ensures the high purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: Ribavirin-13C2 undergoes various chemical reactions, including:

    Oxidation: Ribavirin can be oxidized to form ribavirin-5’-phosphate.

    Reduction: Reduction reactions can convert ribavirin to its reduced forms.

    Substitution: Ribavirin can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic reagents like ammonia or amines are employed.

Major Products:

    Oxidation: Ribavirin-5’-phosphate.

    Reduction: Reduced forms of ribavirin.

    Substitution: Various substituted ribavirin derivatives.

Scientific Research Applications

Ribavirin-13C2 has numerous applications in scientific research:

    Chemistry: Used in studies of nucleoside analogs and their chemical properties.

    Biology: Employed in metabolic and pharmacokinetic studies to trace the distribution and metabolism of ribavirin in biological systems.

    Medicine: Utilized in antiviral research to understand the mechanism of action and efficacy of ribavirin.

    Industry: Applied in the development of antiviral drugs and therapeutic agents.

Comparison with Similar Compounds

    Tecadenoson: Another nucleoside analog with antiviral properties.

    Cladribine: A purine nucleoside analog used in the treatment of certain cancers.

    Acadesine (AICAR): A nucleoside analog with potential therapeutic applications.

Uniqueness of Ribavirin-13C2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where detailed understanding of ribavirin’s behavior in biological systems is required.

Properties

CAS No.

1279035-36-7

Molecular Formula

C8H12N4O5

Molecular Weight

246.192

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1

InChI Key

IWUCXVSUMQZMFG-XHJYHLGGSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Synonyms

1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2;  Copegus-13C2;  ICN 1229-13C2;  MegaRibavirin-13C2;  NSC 163039-13C2;  Ravanex-13C2;  Rebetol-13C2;  Ribamide-13C2;  Ribamidil-13C2;  Ribasphere-13C2;  Ribavarin-13C2;  Tribavirin-13C2;  Vilona-13C2;  Vira

Origin of Product

United States

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